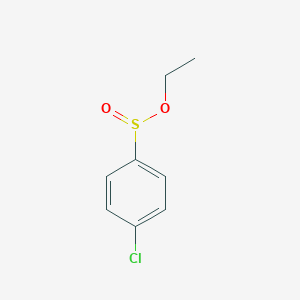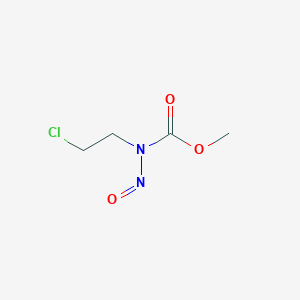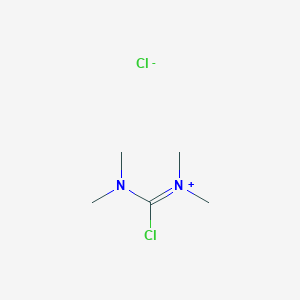
Ethyl 4-chlorobenzenesulfinate
Übersicht
Beschreibung
Ethyl 4-chlorobenzenesulfinate is a chemical compound with the molecular formula C8H9ClO2S. It has a molecular weight of 204.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chlorobenzenesulfinate consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . Detailed structural information such as bond lengths and angles might be available in specialized databases or scientific literature.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of Ethyl 4-chlorobenzenesulfinate are not provided in the search results . This information might be available in specialized databases or scientific literature.Wissenschaftliche Forschungsanwendungen
Chemical Reaction Studies : One application is in the study of chemical reactions, such as the addition of 4-chlorobenzenesulfenyl chloride to olefins. For example, Schmid and Garratt (1973) investigated the rate of addition of 4-chlorobenzenesulfenyl chloride to ethylene and its methylated derivatives, providing insights into the effect of methyl groups on reaction rates (Schmid & Garratt, 1973).
Biological Screening : Ethyl 4-chlorobenzenesulfinate derivatives have been synthesized and evaluated for their biological potential. Aziz-ur-Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and assessed their activities against bacteria and enzymes (Aziz‐ur‐Rehman et al., 2014).
Pharmaceutical Intermediate Synthesis : In the pharmaceutical industry, ethyl 4-chlorobenzenesulfinate derivatives are used as intermediates. Kluson et al. (2019) described a microfluidic chip reactor for the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a versatile fine chemistry intermediate used in several pharmacologically valuable products (Kluson et al., 2019).
Polymerization Research : Ethyl 4-chlorobenzenesulfinate is also involved in studies related to polymerization. Sato et al. (1995) explored the radical polymerization of vinyl monomers in the presence of ethyl α-benzene- and α-p-toluenesulfonylmethylacrylates, acting as effective chain transfer reagents (Sato et al., 1995).
Environmental Science Applications : In environmental science, research has been conducted on the catalytic hydrodehalogenation of chlorinated ethylenes using palladium and hydrogen, with implications for water treatment. Schreier and Reinhard (1995) presented a kinetic model for this process, including the complete removal of various chlorinated ethylenes from tap water (Schreier & Reinhard, 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-chlorobenzenesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-12(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFKHFXHSVTEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571212 | |
| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chlorobenzenesulfinate | |
CAS RN |
13165-81-6 | |
| Record name | Ethyl 4-chlorobenzene-1-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















